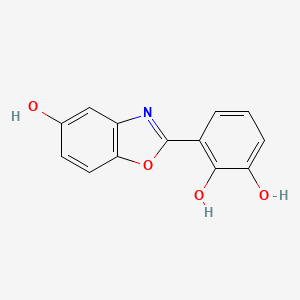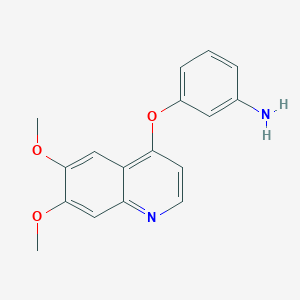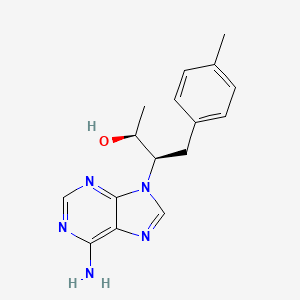
3-(6-Fluoroquinazolin-4-ylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-fluoroquinazolin-4-ylamino)benzonitrile is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoroquinazolin-4-ylamino)benzonitrile typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate product is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation. The optimal conditions for this synthesis include a 1:1 molar ratio of N’-(2-cyanophenyl)-N,N-dimethylformamidine to diethyl amino (phenyl)methylphosphonate, a 4:1 volume ratio of isopropanol to HOAc, a reaction temperature of 150°C, a microwave power of 100 W, and a corresponding pressure of 150 psi for 20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoroquinazolin-4-ylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-fluoroquinazolin-4-ylamino)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it useful in biochemical studies.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-fluoroquinazolin-4-ylamino)benzonitrile involves its interaction with specific molecular targets. For example, it acts as a non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Ligand binding causes a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors. This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current .
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinazolinones: Effective for obesity and diabetes treatment, neuroprotectors, and inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptor.
5- and 7-fluoroquinazolones: Exhibit antitumor activity.
8-fluoroquinazolones: Active against human cytomegalovirus.
Uniqueness
3-(6-fluoroquinazolin-4-ylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a non-competitive antagonist of mGluR5 sets it apart from other quinazoline derivatives.
Properties
Molecular Formula |
C15H9FN4 |
|---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-[(6-fluoroquinazolin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C15H9FN4/c16-11-4-5-14-13(7-11)15(19-9-18-14)20-12-3-1-2-10(6-12)8-17/h1-7,9H,(H,18,19,20) |
InChI Key |
NWRSWZMZACUZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)

